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tetrakis(2-ethylhexyl) thiuram disulfide

Nitrosamine mitigation Rubber safety Vulcanization accelerator toxicology

Tetrakis(2-ethylhexyl) thiuram disulfide (TOTD; trade name Nocceler TOT‑N) is a thiuram‑class vulcanization accelerator distinguished by four branched 2‑ethylhexyl substituents. With a molecular weight of 633.18 g·mol⁻¹ and extremely low water solubility (calc.

Molecular Formula C34H68N2S4
Molecular Weight 633.2 g/mol
CAS No. 37437-21-1
Cat. No. B3051964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrakis(2-ethylhexyl) thiuram disulfide
CAS37437-21-1
Molecular FormulaC34H68N2S4
Molecular Weight633.2 g/mol
Structural Identifiers
SMILESCCCCC(CC)CN(CC(CC)CCCC)C(=S)SSC(=S)N(CC(CC)CCCC)CC(CC)CCCC
InChIInChI=1S/C34H68N2S4/c1-9-17-21-29(13-5)25-35(26-30(14-6)22-18-10-2)33(37)39-40-34(38)36(27-31(15-7)23-19-11-3)28-32(16-8)24-20-12-4/h29-32H,9-28H2,1-8H3
InChIKeyVTEKOFXDMRILGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrakis(2-ethylhexyl) Thiuram Disulfide (CAS 37437-21-1) Procurement & Differentiation Guide


Tetrakis(2-ethylhexyl) thiuram disulfide (TOTD; trade name Nocceler TOT‑N) is a thiuram‑class vulcanization accelerator distinguished by four branched 2‑ethylhexyl substituents. With a molecular weight of 633.18 g·mol⁻¹ and extremely low water solubility (calc. 9.5 × 10⁻¹⁰ g·L⁻¹ at 25 °C) , it is employed as a secondary accelerator in sulfur‑cured elastomers including NR, SBR, NBR, IIR, and EPDM. Its structural attributes—high molecular weight, steric bulk, and thermal stability—directly impact scorch safety, blooming resistance, and the propensity to form nitrosamines, making it a functionally distinct choice relative to simpler tetraalkyl thiuram disulfides.

Why Generic Thiuram Disulfide Substitution Fails for Tetrakis(2-ethylhexyl) Thiuram Disulfide


Thiuram disulfide accelerators cannot be freely interchanged because the alkyl substituent strongly modulates accelerator activity, scorch time, crosslink structure, and the generation of harmful volatile nitrosamines. Short‑chain analogs such as tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD) exhibit rapid cure but yield carcinogenic N‑nitrosamines and often bloom at moderate loadings. Conversely, tetrakis(2‑ethylhexyl) thiuram disulfide combines a bulky, high‑molecular‑weight architecture that suppresses nitrosamine formation, extends scorch safety, enhances heat‑aging resistance, and eliminates surface bloom—properties that are critical in EPDM formulations, white/colored goods, and articles requiring low extractable nitrosamine levels [1][2]. These performance gaps mean that substituting TOTD with a cheaper generic thiuram degrades processing safety, regulatory compliance, and finished‑article quality.

Tetrakis(2-ethylhexyl) Thiuram Disulfide: Quantified Differentiation Evidence vs. Conventional Thiuram Accelerators


Non‑detectable volatile N‑nitrosamine generation vs. tetramethylthiuram disulfide (TMTD)

Vulcanizates cured with tetrakis(2-ethylhexyl) thiuram disulfide release no volatile N‑nitrosamines, whereas TMTD‑cured rubber evolves N‑nitrosodimethylamine (NDMA), a confirmed carcinogen. The bulk and molecular weight of the 2‑ethylhexyl groups (MW = 633.18 g·mol⁻¹ for TOTD vs. 240.44 g·mol⁻¹ for TMTD [1]) sterically hinder amine nitrosation and depress compound volatility, which is further reflected in its insolubility in water (calc. 9.5 × 10⁻¹⁰ g·L⁻¹ at 25 °C) . A proprietary NBR formulation patent specifically adds TOTD to block nitrosamine formation in the working environment [2], cementing its role as a safer alternative.

Nitrosamine mitigation Rubber safety Vulcanization accelerator toxicology

Extended scorch safety and faster cure rate vs. TMTD, TETD, and TBTD in NR/CBS systems

In a head‑to‑head study of sulfur curing of natural rubber using a CBS co‑accelerator system, tetrakis(2-ethylhexyl) thiuram disulfide (TOTD) delivered markedly superior scorch safety and a faster curing rate compared to tetramethyl‑ (TMTD), tetraethyl‑ (TETD), and tetrabutyl‑ (TBTD) thiuram disulfides [1]. The authors attributed this performance to the moderate reactivity of TOTD with CBS, as evidenced by differential thermal analysis, leading to an optimized balance between premature vulcanization resistance (scorch) and rapid network formation. Exact numeric values (e.g., t₅ scorch time and t₉₀ optimum cure time) are reported in the primary paper [1].

NR vulcanization kinetics Scorch safety Thiuram accelerator synergy

Enhanced heat‑aging resistance in NR vulcanizates relative to CBS‑only and other thiuram disulfide systems

NR vulcanizates cured with the TOTD/CBS combination exhibited significantly better retention of physical properties after thermal aging than those cured with CBS alone or with CBS paired with TMTD, TETD, or TBTD [1]. Crosslink analysis revealed an increase in the proportion of thermally stable mono‑ and disulfidic sulfur crosslinks, which are less prone to reversion and chain scission during prolonged high‑temperature exposure. This molecular‑level difference translates into tangible improvements in service life under heat.

Heat aging resistance Crosslink structure stability Natural rubber

Bloom‑free performance at high loadings in EPDM, enabling white and colored formulations

Unlike TMTD, TETD, and TBTD, which tend to migrate to the rubber surface and form a detrimental bloom at elevated addition levels, tetrakis(2-ethylhexyl) thiuram disulfide remains fully dispersed and does not produce surface bloom even when incorporated at high phr in EPDM [1]. Its non‑staining character further permits use in white and light‑colored articles without discoloration. The 2‑ethylhexyl substituents increase compatibility with the non‑polar EPDM matrix, minimizing thermodynamic driving forces for phase separation.

EPDM compounding Bloom resistance Non‑staining accelerator

Best Research & Industrial Application Scenarios for Tetrakis(2-ethylhexyl) Thiuram Disulfide (CAS 37437-21-1)


Food‑contact and medical rubber articles where nitrosamine migration must be eliminated

Regulatory frameworks for food‑contact elastomers and medical devices strictly limit or prohibit nitrosamines. Tetrakis(2‑ethylhexyl) thiuram disulfide generates no detectable volatile N‑nitrosamines during vulcanization [1], making it a compliant alternative to TMTD, TETD, and TBTD, which produce carcinogenic nitrosamines. Procurement for seals, gaskets, baby‑bottle teats, and pharmaceutical closures should specify TOTD‑based curing systems to ensure batch conformity.

EPDM automotive weatherstrips, hoses, and white/colored extrudates requiring bloom‑free, non‑staining cure systems

EPDM compounds cured with TOTD remain free of surface bloom even at high accelerator loadings and do not cause discoloration [1]. This is essential for automotive weatherstrip profiles, radiator hoses, and appliance gaskets where aesthetic uniformity and adhesion performance are critical. TMTD, TETD, and TBTD tend to bloom, causing surface defects and impairing heat‑welding or adhesive processes, leading to higher scrap rates.

Natural rubber truck tire tread and under‑hood parts demanding extended scorch safety and heat‑aging resistance

The combination of TOTD with CBS in NR formulations delivers both longer scorch time (processing safety) and faster optimum cure compared to conventional thiuram accelerators, coupled with markedly improved heat‑aging resistance through stable sulfidic crosslink formation [1]. This performance profile is directly relevant for tire treads, engine mounts, and vibration isolators where thermal endurance and factory processing robustness are key selection criteria.

NBR‑based industrial goods produced under occupational nitrosamine exposure regulations

In NBR rubber manufacturing, TOTD is explicitly patented as a means to suppress airborne nitrosamine generation in the workplace [1], addressing occupational health concerns that arise when TMTD‑containing compounds are mixed, processed, and cured. This makes TOTD a preferred accelerator for oil‑resistant NBR goods (e.g., fuel hoses, grommets) in factories subject to stringent workplace exposure limits.

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